![molecular formula C15H14O6 B230951 7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione CAS No. 17928-61-9](/img/structure/B230951.png)
7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione
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Overview
Description
7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione, also known as Epothilone B, is a natural product that was first isolated from the myxobacterium Sorangium cellulosum. Epothilone B is a potent microtubule-stabilizing agent, which has been shown to have significant anti-tumor activity.
Scientific Research Applications
Synthesis and Structural Transformation
- The compound has been used in the synthesis of complex polycyclic structures. For example, it has been synthesized starting from the [4+6]-cycloaddition product of the reaction of 3,4-bis(methylene)-7,7-dibromobicyclo[4.1.0]heptane with tropone. This process involved transforming the adducts to their epoxides and then to diones, demonstrating its role in creating advanced organic structures (Kato, Mitsuda, Shibuya, & Furuichi, 1991).
Facilitating Novel Syntheses
- The compound serves as a key intermediate in novel syntheses. For instance, it has been involved in creating functionalized propellano-bislactones, showcasing its utility in generating new chemical entities with potential applications (Basavaiah & Satyanarayana, 2001).
Polymer Chemistry Applications
- In the field of polymer chemistry, derivatives of this compound have been used to toughen polylactide, a biodegradable polyester. This demonstrates its potential in improving the mechanical properties of polymers, which is significant in materials science and engineering (Jing & Hillmyer, 2008).
Role in Complex Alkaloid Structures
- The compound's structure is similar to that of complex alkaloids. For example, a related compound was isolated from Daphniphyllum macropodum, suggesting its relevance in studying natural product chemistry and alkaloid biosynthesis (Lu, Kong, Feng, Hao, & Lu, 2007).
Macrocyclic Ether-Ester Synthesis
- It has been involved in the preparation of macrocyclic ether-esters, indicating its role in synthesizing complex cyclic structures with potential applications in various chemical industries (Thompson, Bradshaw, Nielsen, Bishop, Cox, Fore, Maas, Izatt, & Christensen, 1977).
Angiogenesis Research
- Derivatives of this compound have been explored for their antiangiogenic properties, highlighting its potential application in medical research, particularly in the development of treatments for diseases involving angiogenesis (Wang, Yu, Lin, Zhao, Zhu, Lu, Li, Wang, Yang, Qin, Fang, Chen, & Yang, 2012).
properties
CAS RN |
17928-61-9 |
---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
7-methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione |
InChI |
InChI=1S/C15H14O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,7-12H,1,4H2,2H3 |
InChI Key |
JRZGAAFGODYEEA-UHFFFAOYSA-N |
SMILES |
CC12CC3C(C4C=C(C5C(C1O2)O5)C(=O)O4)C(=C)C(=O)O3 |
Canonical SMILES |
CC12CC3C(C4C=C(C5C(C1O2)O5)C(=O)O4)C(=C)C(=O)O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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